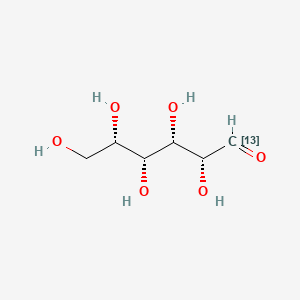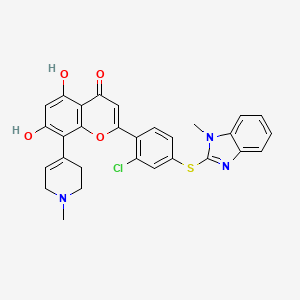
FITC-hyodeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FITC-hyodeoxycholic acid is a compound that combines hyodeoxycholic acid with fluorescein isothiocyanate. Hyodeoxycholic acid is a secondary bile acid, primarily found in the bile of pigs, and has been studied for its potential therapeutic effects on liver diseases. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The combination of these two molecules allows for the study of hyodeoxycholic acid’s mechanisms and effects using fluorescence-based techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FITC-hyodeoxycholic acid involves the conjugation of hyodeoxycholic acid with fluorescein isothiocyanate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The isothiocyanate group of fluorescein isothiocyanate reacts with the hydroxyl groups of hyodeoxycholic acid, forming a stable thiourea linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of hyodeoxycholic acid from pig bile, followed by its reaction with fluorescein isothiocyanate. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
FITC-hyodeoxycholic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in hyodeoxycholic acid can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The isothiocyanate group can react with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines and thiols react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thiourea derivatives.
Applications De Recherche Scientifique
FITC-hyodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the chemical properties and reactions of hyodeoxycholic acid.
Biology: Employed in cellular and molecular biology to track the distribution and metabolism of hyodeoxycholic acid in biological systems.
Medicine: Investigated for its potential therapeutic effects on liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).
Industry: Utilized in the development of diagnostic tools and assays for detecting bile acids and related compounds .
Mécanisme D'action
The mechanism of action of FITC-hyodeoxycholic acid involves its interaction with specific molecular targets and pathways. Hyodeoxycholic acid modulates the gut-liver axis, influencing bile acid metabolism and lipid homeostasis. It has been shown to regulate the expression of enzymes such as CYP7B1 and CYP7A1, which are involved in bile acid synthesis. Additionally, it affects the gut microbiota composition, promoting the growth of beneficial bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycholic acid: Another secondary bile acid with similar properties but differs in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid with therapeutic applications in liver diseases.
Lithocholic acid: A secondary bile acid with distinct metabolic pathways.
Uniqueness
FITC-hyodeoxycholic acid is unique due to its combination of hyodeoxycholic acid and fluorescein isothiocyanate, allowing for fluorescence-based studies. This dual functionality enables researchers to investigate the biological effects and mechanisms of hyodeoxycholic acid with high sensitivity and specificity .
Propriétés
Formule moléculaire |
C51H65N3O8S |
|---|---|
Poids moléculaire |
880.1 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pentanamide |
InChI |
InChI=1S/C51H65N3O8S/c1-29(36-15-16-37-34-28-43(58)42-25-33(57)18-20-50(42,3)38(34)19-21-49(36,37)2)8-17-46(59)52-22-6-4-5-7-23-53-48(63)54-30-9-12-39-35(24-30)47(60)62-51(39)40-13-10-31(55)26-44(40)61-45-27-32(56)11-14-41(45)51/h9-14,24,26-27,29,33-34,36-38,42-43,55-58H,4-8,15-23,25,28H2,1-3H3,(H,52,59)(H2,53,54,63)/t29-,33-,34+,36-,37+,38+,42+,43+,49-,50-/m1/s1 |
Clé InChI |
MFJKSCWIKMCTMG-RGOSNDNESA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7C[C@@H]([C@H]9[C@@]8(CC[C@H](C9)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C6CCC7C6(CCC8C7CC(C9C8(CCC(C9)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)






![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)




